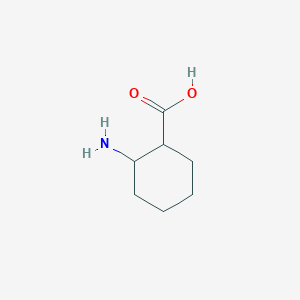

2-Aminocyclohexanecarboxylic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-aminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQHEVWOPJDAAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901272 | |

| Record name | NoName_365 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75081-40-2 | |

| Record name | 2-Aminocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75081-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Physicochemical Properties of 2-Aminocyclohexanecarboxylic Acid Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the cis and trans isomers of 2-aminocyclohexanecarboxylic acid. Understanding these properties is crucial for applications in drug design, peptide synthesis, and materials science, where the specific stereochemistry of these alicyclic β-amino acids dictates their biological activity and material characteristics. This document summarizes available quantitative data, details relevant experimental protocols for property determination, and presents logical workflows and potential applications through structured diagrams.

Core Physicochemical Data

The following table summarizes the available quantitative data for the cis and trans isomers of this compound. It is important to note that while some experimental data is available, certain properties are based on computational predictions and should be considered as such.

| Property | cis-2-Aminocyclohexanecarboxylic Acid | trans-2-Aminocyclohexanecarboxylic Acid |

| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol | 143.18 g/mol |

| Melting Point | ~240 °C (decomposes)[1][2] | ~255 °C (decomposes) |

| pKa | Data not available | Data not available |

| logP (XLogP3) | Data not available | -1.5 (Computed)[3][4] |

| Aqueous Solubility | Data not available | Soluble in water (qualitative)[5] |

Note: The lack of comprehensive experimental data highlights an area for further research to fully characterize these isomers.

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is fundamental for the successful application of this compound isomers in research and development. The following sections detail standard experimental methodologies for measuring key parameters.

Determination of pKa (Acid Dissociation Constant)

The pKa values of the amino and carboxylic acid groups are critical for understanding the ionization state of the molecule at different pH levels, which influences its solubility, binding affinity, and pharmacokinetic properties. A common method for pKa determination is through acid-base titration.

Protocol: Potentiometric Titration

-

Sample Preparation: A precise amount of the this compound isomer is dissolved in deionized water to create a solution of known concentration (e.g., 0.1 M).

-

Titration Setup: The solution is placed in a temperature-controlled beaker with a calibrated pH electrode and a magnetic stirrer.

-

Acidification: The solution is first acidified to a low pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl) to ensure both the amino and carboxyl groups are fully protonated.

-

Titration: A standardized strong base (e.g., 0.1 M NaOH) is added in small, precise increments. The pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffer regions (the flat portions of the curve). The first pKa (pKa₁) corresponds to the deprotonation of the carboxylic acid group, and the second pKa (pKa₂) corresponds to the deprotonation of the ammonium group.

Determination of logP (Octanol-Water Partition Coefficient)

The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a classical approach for experimental logP determination.

Protocol: Shake-Flask Method

-

Solvent Preparation: High-purity n-octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A known amount of the this compound isomer is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A precise volume of the prepared sample solution is added to a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the solute between the two phases. The mixture is then allowed to stand until the two phases have completely separated.

-

Concentration Measurement: The concentration of the isomer in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a critical property for drug candidates, as it affects their bioavailability and formulation. The equilibrium solubility method, often referred to as the shake-flask method, is considered the gold standard.

Protocol: Equilibrium (Shake-Flask) Solubility

-

Sample Preparation: An excess amount of the solid this compound isomer is added to a vial containing a known volume of aqueous buffer at a specific pH (e.g., pH 7.4).

-

Equilibration: The vial is sealed and agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of the dissolved isomer in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC with UV detection or mass spectrometry. The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Potential Applications and Research Areas

While specific signaling pathways for this compound isomers are not well-documented in publicly available literature, their structural similarity to other biologically active molecules suggests several areas of interest for researchers and drug developers.

The constrained cyclic structure of these amino acids makes them valuable building blocks in several fields:

-

Drug Development: Derivatives of the trans-isomer have been explored for the development of drugs targeting the central nervous system.[5] Their rigid conformation can lead to higher receptor affinity and selectivity.

-

Enzyme Inhibitors: The specific spatial arrangement of the amino and carboxyl groups can be exploited to design potent and selective enzyme inhibitors.

-

Peptide Mimetics and Foldamers: Both cis and trans isomers are used to create peptidomimetics with well-defined secondary structures (foldamers). These structures can mimic or disrupt biological interactions and are resistant to proteolytic degradation.

-

Advanced Materials: The ability of these molecules to self-assemble into ordered structures makes them candidates for the development of novel biomaterials and gels.

This guide serves as a foundational resource for professionals working with this compound isomers. The provided data and protocols are intended to support further research and development in the exciting fields where these unique molecules show significant promise.

References

- 1. cis-2-Aminocyclohexanecarboxylic acid = 95.0 NT 45743-49-5 [sigmaaldrich.com]

- 2. 5691-20-3 CAS MSDS (CIS-2-AMINO-1-CYCLOHEXANECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | C7H13NO2 | CID 151272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1S,2S)-2-Aminocyclohexanecarboxylic Acid | C7H13NO2 | CID 7128323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 5691-19-0: trans-2-Aminocyclohexanecarboxylic acid [cymitquimica.com]

An In-depth Technical Guide to the Stereoisomers of 2-Aminocyclohexanecarboxylic Acid: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-aminocyclohexanecarboxylic acid, a crucial building block in medicinal chemistry and drug development. The constrained cyclic structure of this amino acid analog imparts unique conformational properties to peptides and other bioactive molecules, making a thorough understanding of its stereochemistry essential for rational drug design.

Introduction to the Stereoisomers of this compound

This compound possesses two stereocenters at the C1 and C2 positions of the cyclohexane ring. This gives rise to a total of four stereoisomers, existing as two pairs of enantiomers. These are classified as cis and trans diastereomers based on the relative orientation of the amino and carboxylic acid groups.

The four stereoisomers are:

-

(1R,2R)-2-Aminocyclohexanecarboxylic acid and (1S,2S)-2-Aminocyclohexanecarboxylic acid (trans enantiomers)

-

(1R,2S)-2-Aminocyclohexanecarboxylic acid and (1S,2R)-2-Aminocyclohexanecarboxylic acid (cis enantiomers)

The spatial arrangement of these functional groups significantly influences the molecule's shape, its interactions with biological targets, and the secondary structures it induces in peptides.

Nomenclature and Physicochemical Properties

The nomenclature of the four stereoisomers follows the Cahn-Ingold-Prelog (CIP) priority rules, assigning R or S configuration to each stereocenter. The cis/trans designation provides a more intuitive description of the diastereomeric relationship.

A summary of the available physicochemical properties is presented in the table below. It is important to note that comprehensive data for all individual, unprotected stereoisomers can be challenging to find in the literature.

| Stereoisomer | IUPAC Name | Diastereomer | Melting Point (°C) | Specific Rotation ([α]D) | CAS Number |

| (1R,2R) | (1R,2R)-2-Aminocyclohexanecarboxylic acid | trans | ~255 (dec.)[1] | -76.5° (c=1, H₂O)[2] | 26685-83-6 |

| (1S,2S) | (1S,2S)-2-Aminocyclohexanecarboxylic acid | trans | ~255 (dec.)[1] | Not available | 24716-93-6[3] |

| (1R,2S) | (1R,2S)-2-Aminocyclohexanecarboxylic acid | cis | ~240 (dec.) | Not available | 189101-43-7 |

| (1S,2R) | (1S,2R)-2-Aminocyclohexanecarboxylic acid | cis | ~240 (dec.) | Not available | 1284942-95-5[4] |

| rac-trans | (±)-trans-2-Aminocyclohexanecarboxylic acid | trans | ~255 (dec.)[1] | 0° | 5691-19-0[1] |

| rac-cis | (±)-cis-2-Aminocyclohexanecarboxylic acid | cis | ~240 (dec.) | 0° | 5691-20-3 |

Note: Data for specific rotation of all unprotected stereoisomers and pKa values for individual stereoisomers are not consistently available in the public domain. The melting points for the individual enantiomers are expected to be the same as their corresponding racemates.

Stereoisomeric Relationships

The relationship between the four stereoisomers can be visualized as follows:

Stereoisomeric relationships of this compound.

Synthesis and Resolution of Stereoisomers

The preparation of enantiomerically pure stereoisomers of this compound is a critical aspect of its application in drug development. Both asymmetric synthesis and resolution of racemic mixtures are employed.

Asymmetric Synthesis of trans-(1S,2S)-2-Aminocyclohexanecarboxylic Acid Derivative

A detailed protocol for the asymmetric synthesis of a derivative of the (1S,2S)-trans isomer has been well-documented.[5] This multi-step synthesis provides a pathway to the enantiomerically pure compound.

Experimental Protocol: Asymmetric Synthesis of (1S,2S)-2-(N-Tosylamino)cyclohexanecarboxylic acid [5]

-

Step A: Synthesis of (5aS,9aS,11aS)-Perhydro-5H-pyrrolo[2,1-c][6][7]benzodiazepine-5,11-dione.

-

Step B: Synthesis of (1S,2S)-2-Amino-1-[((2S)-2-carbomethoxypyrrolidinyl)carbonyl]cyclohexane.

-

The product from Step A is treated with anhydrous methanol and concentrated sulfuric acid under reflux to yield the corresponding amino ester.

-

-

Step C: Synthesis of (1S,2S)-2-(N-Tosylamino)-1-[((2S)-2-carbomethoxypyrrolidinyl)carbonyl]cyclohexane.

-

The crude amine from Step B is reacted with p-toluenesulfonyl chloride in the presence of triethylamine in dry tetrahydrofuran (THF).

-

-

Step D: Synthesis of (1S,2S)-2-(N-Tosylamino)cyclohexanecarboxylic acid.

-

The tosylated product from Step C is hydrolyzed by refluxing with 6 M sulfuric acid. The final product is extracted with dichloromethane.[5]

-

Resolution of Racemic Mixtures

Resolution of racemic cis- or trans-2-aminocyclohexanecarboxylic acid is a common strategy to obtain the individual enantiomers. This can be achieved through diastereomeric salt formation with a chiral resolving agent or via enzymatic methods.

4.2.1. Diastereomeric Salt Resolution using Tartaric Acid

This classical method involves the reaction of the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid, to form diastereomeric salts with different solubilities.[8][9]

Experimental Protocol: Resolution of (±)-trans-1,2-Diaminocyclohexane (a related compound) [8]

Note: This protocol for a related diamine illustrates the general principle that can be adapted for this compound.

-

A solution of the racemic amine in a suitable solvent is treated with an equimolar amount of an enantiomerically pure resolving agent (e.g., L-(+)-tartaric acid).

-

The mixture is heated to ensure complete dissolution and then allowed to cool slowly.

-

The less soluble diastereomeric salt precipitates out of the solution and is collected by filtration.

-

The more soluble diastereomeric salt remains in the mother liquor.

-

The resolved amine is then liberated from the salt by treatment with a base.

-

The process can be repeated with D-(-)-tartaric acid to resolve the other enantiomer.

4.2.2. Enzymatic Resolution

Enzymatic resolution offers a highly selective method for separating enantiomers. Lipases are commonly used to selectively acylate or hydrolyze one enantiomer in a racemic mixture.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-cis-2-Azidocycloalkanols (a precursor) [10]

Note: This protocol for a precursor illustrates the enzymatic approach.

-

A racemic mixture of the substrate (e.g., a cis-2-aminocyclohexanecarboxylic acid ester) is dissolved in an appropriate organic solvent.

-

A lipase, such as Pseudomonas sp. lipase, is added to the mixture along with an acylating agent.

-

The enzyme selectively acylates one enantiomer, leaving the other unreacted.

-

The acylated and unacylated enantiomers can then be separated by chromatography.

-

The acylated enantiomer can be deacylated to yield the pure enantiomer.

The workflow for a typical enzymatic resolution is depicted below.

Workflow for enzymatic resolution of cis-2-aminocyclohexanecarboxylic acid ester.

Biological Significance and Applications

The stereoisomers of this compound are valuable building blocks for creating conformationally constrained peptides. The rigid cyclohexane backbone restricts the phi (Φ) and psi (Ψ) dihedral angles, leading to the formation of stable secondary structures such as helices and turns in peptides. This property is of significant interest in the design of peptidomimetics that can mimic or disrupt protein-protein interactions.

While direct modulation of a specific signaling pathway by this compound itself is not extensively documented, its incorporation into peptides can lead to ligands with high affinity and selectivity for various receptors, including G-protein coupled receptors (GPCRs). Peptides containing these constrained amino acids can be designed to target the orthosteric or allosteric sites of GPCRs, thereby modulating their downstream signaling.

The general mechanism of GPCR signaling, which can be influenced by peptides containing this compound stereoisomers, is outlined below.

General GPCR signaling pathway potentially modulated by ACHC-containing peptides.

Conclusion

The stereoisomers of this compound represent a versatile platform for the design of novel therapeutics. A profound understanding of their distinct stereochemistry, coupled with robust synthetic and purification methodologies, is paramount for harnessing their full potential in drug discovery and development. The ability of these constrained amino acids to induce specific secondary structures in peptides opens up exciting avenues for the creation of next-generation peptidomimetics with enhanced stability and biological activity. Further research into the specific interactions of peptides containing these isomers with biological targets will undoubtedly continue to fuel innovation in the pharmaceutical sciences.

References

- 1. trans-2-アミノシクロヘキサンカルボン酸 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 2. (1R,2R)-2-Aminocyclohexanecarboxylic Acid | 26685-83-6 | TCI AMERICA [tcichemicals.com]

- 3. (1S,2S)-2-Aminocyclohexanecarboxylic Acid | C7H13NO2 | CID 7128323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrj.org [chemrj.org]

- 9. benchchem.com [benchchem.com]

- 10. Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Landscape of cis-2-Aminocyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the conformational preferences of cis-2-aminocyclohexanecarboxylic acid, a crucial building block in medicinal chemistry and peptide design. Due to a lack of extensive direct experimental data on the isolated molecule, this guide synthesizes information from foundational principles of stereochemistry, data from closely related analogs, and computational studies. The conformational equilibrium, primarily governed by the interplay of steric hindrance and potential intramolecular interactions, is explored. Methodologies for conformational analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling, are detailed to provide a framework for further investigation.

Introduction

cis-2-Aminocyclohexanecarboxylic acid is a conformationally constrained β-amino acid. Its rigid cyclohexane backbone makes it a valuable scaffold for the synthesis of peptidomimetics, foldamers, and pharmacologically active compounds. The spatial arrangement of the amino and carboxylic acid functional groups is dictated by the chair conformations of the cyclohexane ring, which directly influences the molecule's ability to interact with biological targets. Understanding the conformational equilibrium is therefore paramount for rational drug design.

The cis configuration places the amino and carboxylic acid groups on the same face of the cyclohexane ring. This arrangement leads to a dynamic equilibrium between two primary chair conformations. The relative stability of these conformers is determined by the energetic penalties associated with axial versus equatorial substituent placement and the potential for stabilizing intramolecular interactions.

Conformational Equilibrium

The conformational analysis of 1,2-disubstituted cyclohexanes is well-established. For a cis isomer, the two possible chair conformations are (axial, equatorial) and (equatorial, axial). The equilibrium between these two conformers is rapid at room temperature.

The primary factors influencing the position of this equilibrium are:

-

A-values: The steric strain associated with placing a substituent in the axial position. The group with the larger A-value will more strongly prefer the equatorial position.

-

Intramolecular Interactions: The potential for hydrogen bonding between the amino and carboxylic acid groups can influence conformer stability.

-

Solvent Effects: The polarity of the solvent can affect the extent of intramolecular hydrogen bonding and the solvation of each conformer.

In the case of cis-2-aminocyclohexanecarboxylic acid, the two chair conformations are the (a,e) conformer, with an axial amino group and an equatorial carboxylic acid group, and the (e,a) conformer, with an equatorial amino group and an axial carboxylic acid group. The carboxylic acid group is generally considered to be sterically bulkier than the amino group, suggesting a preference for the conformer where the carboxylic acid group is in the equatorial position.

The potential for intramolecular hydrogen bonding between the carboxylic acid proton and the lone pair of the amino group, or between an amino proton and the carbonyl oxygen of the carboxylic acid, could stabilize certain conformations. This is particularly relevant in non-polar solvents. In its zwitterionic form, which is prevalent at physiological pH, strong electrostatic interactions and hydrogen bonding between the ammonium (NH3+) and carboxylate (COO-) groups would be the dominant stabilizing factor.

Below is a logical diagram illustrating the conformational equilibrium.

Quantitative Data from Analogues and Computational Studies

For many cis-1,2-disubstituted cyclohexanes, the equilibrium favors the conformer where the larger substituent occupies the equatorial position. The relative steric bulk (A-values) of the amino (-NH2) and carboxylic acid (-COOH) groups are approximately 1.4-1.7 kcal/mol and 1.4-1.8 kcal/mol, respectively. Given the similarity in their steric demands, the equilibrium may not be strongly shifted to one side based on sterics alone, and other factors like intramolecular hydrogen bonding could play a significant role.

A study on cis-2-halocyclohexylamines demonstrated a strong preference for the conformer with an equatorial amino group and an axial halogen. This suggests that in some cases, electronic and stereoelectronic effects can outweigh simple steric considerations.

Table 1: Estimated Conformational Data (Based on Analogues and Theoretical Principles)

| Conformer | Substituent Positions (NH2, COOH) | Expected Relative Stability | Key Stabilizing/Destabilizing Factors |

| 1 | axial, equatorial | Potentially less stable | 1,3-diaxial interactions of the amino group. |

| 2 | equatorial, axial | Potentially more stable | 1,3-diaxial interactions of the carboxylic acid group; may be offset by favorable intramolecular interactions. |

Experimental Protocols for Conformational Analysis

The following sections outline the key experimental methodologies used to investigate the conformational landscape of substituted cyclohexanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformational equilibrium in solution. The key parameters are the vicinal coupling constants (³J) between protons on adjacent carbons. The magnitude of ³J is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

Experimental Workflow:

Protocol Details:

-

Sample Preparation: Dissolve a few milligrams of cis-2-aminocyclohexanecarboxylic acid in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the conformational equilibrium.

-

Data Acquisition: Acquire a high-resolution one-dimensional ¹H NMR spectrum. If spectral overlap is an issue, two-dimensional techniques like COSY can be used to identify coupled protons.

-

Data Analysis:

-

Identify the signals for the protons on C1 and C2.

-

Measure the vicinal coupling constants (³J) between H1-H2, H2-H3, etc.

-

For cyclohexane chairs, large coupling constants (typically 8-13 Hz) are indicative of axial-axial relationships, while smaller values (2-5 Hz) correspond to axial-equatorial or equatorial-equatorial couplings.

-

The observed coupling constant is a weighted average of the coupling constants in each conformer: J_obs = x_a * J_a + x_b * J_b, where x is the mole fraction and J is the coupling constant for each conformer (a and b).

-

By using theoretical or model compound values for J_a and J_b, the mole fractions of the conformers in equilibrium can be calculated.

-

X-ray Crystallography

X-ray crystallography provides the precise three-dimensional structure of a molecule in the solid state. This can reveal the preferred conformation, although it is important to remember that this may not be the same as the dominant conformation in solution.

Experimental Workflow:

References

Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of trans-2-aminocyclohexanecarboxylic acid, a valuable building block in pharmaceutical and peptide research. The document details a robust synthetic protocol, thorough characterization methods, and an exploration of its known biological activities, presenting all quantitative data in accessible formats and visualizing key processes.

Introduction

trans-2-Aminocyclohexanecarboxylic acid (trans-ACHC) is a cyclic β-amino acid that has garnered significant interest in medicinal chemistry and materials science. Its constrained cyclohexane ring imparts specific conformational properties, making it a crucial component in the design of peptidomimetics, foldamers, and pharmacologically active agents.[1] Notably, derivatives of this compound have been investigated for their potential in developing treatments for neurological disorders.[2] This guide aims to provide researchers with the essential technical details for the preparation and analysis of this versatile compound.

Synthesis of trans-2-Aminocyclohexanecarboxylic Acid

A reliable method for the asymmetric synthesis of a closely related derivative, (1S,2S)-2-(N-Tosylamino)cyclohexanecarboxylic acid, has been well-documented and proceeds from pyrrolobenzodiazepine-5,11-diones.[3] This multi-step synthesis involves a reduction followed by hydrolysis to yield the tosyl-protected amino acid. The final deprotection step to yield the free amino acid can be achieved through standard methods.

Experimental Protocol: Asymmetric Synthesis of (1S,2S)-2-(N-Tosylamino)cyclohexanecarboxylic acid[3]

This protocol outlines the final hydrolysis step to obtain the tosyl-protected amino acid.

-

Reaction Setup: A 250-mL round-bottomed flask is equipped with a water-cooled condenser.

-

Reagents: 28.8 g (70.5 mmol) of (1S,2S)-2-(N-Tosylamino)-1-[((2S)-2-carbomethoxypyrrolidinyl)carbonyl] cyclohexane and 120 mL of 6 M sulfuric acid are added to the flask.

-

Reaction Conditions: The heterogeneous mixture is heated to reflux, with an oil bath temperature maintained at 110–115°C, for 14 hours. The formation of suspended solids will be observed after several hours.

-

Work-up:

-

The mixture is cooled to room temperature.

-

The cooled mixture is transferred to a 500-mL separatory funnel.

-

The aqueous mixture is extracted three times with 100 mL of dichloromethane (CH₂Cl₂).

-

The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄).

-

The solvent is removed under reduced pressure to yield the crude product.

-

-

Purification: The crude product is purified by column chromatography on silica gel.

Note: The final deprotection of the tosyl group to yield trans-2-aminocyclohexanecarboxylic acid can be accomplished using methods such as sodium in liquid ammonia or HBr in acetic acid, although specific yields for this final step are not detailed in the available literature.

Characterization of trans-2-Aminocyclohexanecarboxylic Acid Derivatives

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected analytical data for derivatives of trans-2-aminocyclohexanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following data pertains to the Fmoc-protected derivative of trans-2-aminocyclohexanecarboxylic acid in DMSO-d6.

Table 1: NMR Data for Fmoc-trans-2-aminocyclohexanecarboxylic acid

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹H | 0.80 – 0.92 | (m, 2H, -CH₂-) |

| 1.10 – 1.87 | (m, 7H, (CH₂)₃, CH(COO)) | |

| 2.24 | (m, 1H, CH-NH) | |

| 4.21 | (t, 1H, Fluorenyl-CH-CH₂-O) | |

| 4.23 | (d, 2H, Fluorenyl-CH-CH₂-O) | |

| 7.31 | (m, 2H, aromatic) | |

| 7.40 | (m, 2H, aromatic) | |

| 7.68 | (m, 2H, aromatic) | |

| 7.87 | (m, 2H, aromatic) | |

| ¹³C | 24.8 | (s, CH₂) |

| 25.2 | (s, CH₂) | |

| 28.8 | (s, CH₂) | |

| 32.2 | (s, CH₂) | |

| 46.7 | (t, Fluorenyl-CH-CH₂) | |

| 48.4 | (t, CH-COOH) | |

| 50.8 | (t, CH-NH) | |

| 65.2 | (s, Fluorenyl-CH-CH₂-O-) | |

| 120.1 | (t, aromatic) | |

| 125.3 | (t, aromatic) | |

| 127.1 | (t, aromatic) | |

| 127.6 | (t, aromatic) | |

| 143.8 | (q, aromatic) | |

| 144.0 | (q, aromatic) | |

| 155.2 | (q, NH-CO-O) | |

| 175.4 | (q, COOH) |

Data sourced from The Royal Society of Chemistry.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of an amino acid is characterized by distinctive absorption bands.

Table 2: Characteristic IR Absorption Bands for Amino Acids

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H (amine) | Stretching | 3300 - 3500 (broad) |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C=O (carboxylic acid) | Stretching | 1700 - 1725 |

| N-H (amine) | Bending | 1580 - 1650 |

| C-O (carboxylic acid) | Stretching | 1210 - 1320 |

| O-H (carboxylic acid) | Bending | 910 - 950 (broad) |

Note: The zwitterionic nature of amino acids can lead to broadening and shifts in these characteristic peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For trans-2-aminocyclohexanecarboxylic acid (Molecular Weight: 143.18 g/mol ), the fragmentation upon electron ionization (EI) is expected to involve characteristic losses.

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Description |

| 143 | [C₇H₁₃NO₂]⁺ | Molecular Ion (M⁺) |

| 126 | [M - NH₃]⁺ | Loss of ammonia |

| 98 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 84 | [C₆H₁₂]⁺ | Cyclohexene radical cation from decarboxylation and loss of the amino group |

| 56 | [C₄H₈]⁺ | Further fragmentation of the cyclohexane ring |

Biological Activity and Signaling Pathways

While extensive research on the specific signaling pathways of trans-2-aminocyclohexanecarboxylic acid is limited, its structural similarity to γ-aminobutyric acid (GABA) suggests potential interactions with GABA receptors.[5][6] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for many neuroactive drugs.[7]

GABA Receptor Signaling

GABA exerts its effects through two main types of receptors: GABA_A and GABA_B.

-

GABA_A Receptors: These are ligand-gated ion channels.[7] Upon GABA binding, they open to allow chloride ions (Cl⁻) to enter the neuron, leading to hyperpolarization and reduced neuronal excitability.[7]

-

GABA_B Receptors: These are G-protein coupled receptors.[8] Their activation initiates a signaling cascade that can lead to the opening of potassium channels (K⁺) and the closing of calcium channels (Ca²⁺), both of which contribute to an inhibitory postsynaptic potential.[8]

The interaction of trans-2-aminocyclohexanecarboxylic acid with these receptors could potentially modulate inhibitory neurotransmission, making it a molecule of interest for the development of drugs targeting conditions such as epilepsy, anxiety, and other neurological disorders.

Conclusion

trans-2-Aminocyclohexanecarboxylic acid is a key synthetic intermediate with significant potential in drug discovery and development. This guide has provided a detailed experimental protocol for the synthesis of a protected derivative, comprehensive characterization data, and an overview of its potential biological role as a GABA analogue. The provided information aims to facilitate further research and application of this important molecule.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of trans-2-aminocyclohexanecarboxylic acid.

References

- 1. bif.wisc.edu [bif.wisc.edu]

- 2. trans-4-Amino-2-methylbut-2-enoic acid (2-MeTACA) and (±)-trans-2-aminomethylcyclopropanecarboxylic acid ((±)-TAMP) can differentiate rat ρ3 from human ρ1 and ρ2 recombinant GABAC receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 6. mdpi.com [mdpi.com]

- 7. GABAA receptors and neuroligin 2 synergize to promote synaptic adhesion and inhibitory synaptogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Aminocyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-aminocyclohexanecarboxylic acid, a key building block in pharmaceutical and chemical research. The document is structured to offer an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a visual workflow for spectroscopic analysis. Due to the limited availability of a complete public dataset for the free amino acid, this guide presents detailed data for a closely related derivative, (1S,2S)-2-(N-Tosylamino)cyclohexanecarboxylic acid, which serves as a valuable reference.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for derivatives of this compound. These values are indicative of the structural features of the aminocyclohexanecarboxylic acid core.

Table 1: Mass Spectrometry (MS) Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| Exact Mass | 143.094628657 Da[1] |

| Major Peak (m/z) | Data not publicly available |

Table 2: Nuclear Magnetic Resonance (NMR) Data for a Derivative of trans-2-Aminocyclohexanecarboxylic Acid

¹H NMR (300 MHz, CDCl₃) of a Pyrrolobenzodiazepine-derived Precursor [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.18–1.43 | m | 4 H | Cyclohexyl CH₂ |

| 1.69–1.93 | m | 4 H | Cyclohexyl CH₂ |

| 1.95–2.08 | m | 2 H | Cyclohexyl CH₂ |

| 2.19 | dt | 1 H | Cyclohexyl CH |

| 2.43–2.53 | m | 1 H | Cyclohexyl CH |

| 2.58 | m | 1 H | Cyclohexyl CH |

| 3.46–3.69 | m | 3 H | - |

| 4.54 | t | 1 H | - |

| 5.95 | s (br) | 1 H | Amide NH |

¹³C NMR (75 MHz, CDCl₃) of a Pyrrolobenzodiazepine-derived Precursor [2]

| Chemical Shift (δ) ppm | Assignment |

| 22.2 | Cyclohexyl CH₂ |

| 25.0 | Cyclohexyl CH₂ |

| 25.6 | Cyclohexyl CH₂ |

| 27.9 | Cyclohexyl CH₂ |

| 29.7 | Cyclohexyl CH₂ |

| 32.4 | Cyclohexyl CH |

| 48.8 | Cyclohexyl CH |

| 51.7 | - |

| 52.5 | - |

| 56.2 | - |

| 170.9 | Carbonyl C=O |

| 171.2 | Carbonyl C=O |

Table 3: Infrared (IR) Spectroscopy Data for a Derivative of trans-2-Aminocyclohexanecarboxylic Acid[2]

| Frequency (cm⁻¹) | Functional Group Assignment |

| 3215 | N-H Stretch |

| 1678 | C=O Stretch (Amide) |

| 1587 | N-H Bend |

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented. These are based on standard laboratory practices for the analysis of amino acids and their derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 10-50 mg of the amino acid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)). The choice of solvent will depend on the solubility of the specific isomer or derivative.

-

For analysis in D₂O, the pH of the solution can be adjusted using DCl or NaOD to study the ionization state of the amino and carboxyl groups.

-

Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.

-

-

¹H NMR Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard 1D proton pulse sequence.

-

Temperature: 298 K (25 °C).

-

Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard 1D carbon pulse sequence with proton decoupling (e.g., zgpg30).

-

Temperature: 298 K (25 °C).

-

Spectral Width: Typically 0-200 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or semi-transparent pellet.

-

-

IR Spectrum Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Mode: Transmittance.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Background: A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, water) to a concentration of approximately 1 mg/mL.

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

-

Mass Spectrum Acquisition (GC-MS):

-

Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Mass Range: Scan a range appropriate for the molecular weight of the compound (e.g., 50-300 m/z).

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 2-Aminocyclohexanecarboxylic Acid Derivatives

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 2-aminocyclohexanecarboxylic acid (ACHC) derivatives, a class of compounds with significant interest in drug development and materials science. By examining their three-dimensional arrangements in the solid state, researchers can gain crucial insights into their physical and chemical properties, informing the design of novel therapeutics and functional materials. This document summarizes key crystallographic data, details experimental methodologies, and visualizes structural relationships to serve as an in-depth resource for researchers, scientists, and drug development professionals.

Core Concepts in the Crystallography of ACHC Derivatives

The spatial arrangement of atoms and molecules in a crystal lattice dictates many of a substance's properties, including solubility, stability, and biological activity. For this compound derivatives, the stereochemistry of the amino and carboxylic acid groups (cis or trans), along with the conformation of the cyclohexane ring, are primary determinants of their crystal packing.

Oligomers of trans-2-aminocyclohexanecarboxylic acid have been shown to adopt helical conformations in the solid state, stabilized by intramolecular hydrogen bonds forming a 14-helix.[1] In contrast, derivatives of cis-2-aminocyclohexanecarboxylic acid tend to form more extended structures. The presence of various substituents on the cyclohexane ring or on the amino or carboxyl groups can further influence the crystal packing and intermolecular interactions.

A related and well-studied analogue, gabapentin (1-(aminomethyl)cyclohexaneacetic acid), provides valuable insights into the crystallographic behavior of substituted cyclohexanecarboxylic acids. Gabapentin is known to exist in multiple polymorphic forms, each with a unique crystal structure and hydrogen-bonding network.[2][3] These studies on gabapentin and its derivatives highlight the conformational flexibility of the cyclohexane ring and its impact on the resulting crystal lattice.

Experimental Determination of Crystal Structures

The primary technique for elucidating the crystal structure of this compound derivatives is single-crystal X-ray diffraction. This powerful analytical method allows for the precise determination of atomic coordinates, bond lengths, bond angles, and other geometric parameters.

General Experimental Workflow

The process of determining a crystal structure via X-ray diffraction typically involves the following key steps:

Synthesis and Crystallization Protocols

The synthesis of this compound derivatives can be achieved through various organic chemistry methods, often starting from commercially available precursors. For instance, oligomers of trans-ACHC can be prepared using standard peptide coupling techniques with appropriate protecting groups.[1]

Growing single crystals of sufficient quality for X-ray diffraction is a critical and often challenging step. Common crystallization techniques include:

-

Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small container, which is then sealed in a larger vessel containing a solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is crucial and often determined empirically. For example, a mixture of water and isopropanol has been used in the crystallization of certain 4-amino-1-cyclohexanecarboxylic acid derivatives.

Tabulated Crystallographic Data

The following tables summarize key crystallographic data for selected this compound derivatives and the related compound, gabapentin. This data is essential for comparing the solid-state structures of these compounds.

Table 1: Crystallographic Data for Gabapentin Polymorphs

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| Gabapentin (α form) | P2₁/c | 10.33 | 10.08 | 10.45 | 109.1 | 4 |

| Gabapentin (β form) | P2₁/c | 17.51 | 5.76 | 10.15 | 105.7 | 4 |

| Gabapentin (γ form) | C2/c | 20.73 | 5.76 | 20.25 | 109.7 | 8 |

| Gabapentin Monohydrate | Pbca | 10.14 | 10.19 | 20.09 | 90 | 8 |

Data for gabapentin polymorphs is derived from literature sources.[2][3]

Table 2: Crystallographic Data for 4-tert-Butylgabapentin Isomers

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| E-4-tert-butylgabapentin | Pca2₁ | 10.19 | 10.23 | 13.91 | 90 | 4 |

| Z-4-tert-butylgabapentin | P2₁/c | 12.19 | 10.18 | 12.16 | 106.3 | 4 |

Data for 4-tert-butylgabapentin isomers is derived from literature sources.[3]

Structural Analysis and Visualization

The crystal structures of this compound derivatives are characterized by extensive networks of hydrogen bonds, which play a crucial role in stabilizing the crystal lattice. The primary hydrogen bonding motifs involve the amino and carboxylic acid groups.

References

The Constrained Geometry of 2-Aminocyclohexanecarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the constrained geometry of cis- and trans-2-aminocyclohexanecarboxylic acid, crucial building blocks in modern medicinal chemistry and drug design. By enforcing specific conformational preferences, these molecules offer a powerful tool to enhance the potency, selectivity, and metabolic stability of therapeutic agents. This document details the synthesis, conformational analysis, and practical applications of these valuable scaffolds, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction: The Significance of Conformational Constraint in Drug Design

The three-dimensional shape of a molecule is a primary determinant of its biological activity. Flexible molecules can adopt a multitude of conformations, only a fraction of which may be bioactive. This conformational flexibility can come at an energetic cost upon binding to a biological target and can lead to off-target effects. Conformationally constrained amino acids, such as the cis and trans isomers of 2-aminocyclohexanecarboxylic acid, address this challenge by pre-organizing the molecule into a limited set of well-defined spatial arrangements. This inherent rigidity can lead to improved binding affinity, enhanced selectivity for the target receptor, and increased resistance to enzymatic degradation.[1][2] The cyclohexane ring serves as a robust scaffold, positioning the amino and carboxylic acid functionalities in distinct and predictable orientations, making these molecules ideal for the design of peptidomimetics and other structured therapeutic agents.[3][4]

Synthesis and Stereochemical Control

The synthesis of stereochemically pure cis- and trans-2-aminocyclohexanecarboxylic acid is fundamental to their application in drug discovery. The choice of synthetic route dictates the accessible stereoisomers.

Synthesis of trans-2-Aminocyclohexanecarboxylic Acid Derivatives

A well-established method for the asymmetric synthesis of the trans isomer involves the alkali metal in ammonia reduction of pyrrolobenzodiazepine-5,11-diones, which yields the trans-2-aminocyclohexanecarboxylic acid derivatives in enantiomerically pure form.[5]

Experimental Protocol: Asymmetric Synthesis of (1S,2S)-2-(N-Tosylamino)cyclohexanecarboxylic Acid [5]

-

Reduction of Pyrrolobenzodiazepine-5,11-dione: A solution of the starting pyrrolobenzodiazepine-5,11-dione in dry THF and liquid ammonia is treated with an alkali metal (e.g., lithium or sodium) at -78 °C. The reaction is stirred until a persistent blue color is observed, indicating the complete reduction of the aromatic system. The reaction is then quenched with a proton source, such as ammonium chloride.

-

Hydrolysis: The resulting intermediate is subjected to acidic hydrolysis (e.g., 6 M sulfuric acid at reflux) to open the lactam ring and liberate the amino and carboxylic acid functionalities.

-

Protection of the Amino Group: The amino group of the crude amino acid is protected, for example, as a tosylamide by reacting it with p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent like THF.

-

Purification: The final product is purified by column chromatography on silica gel, followed by recrystallization to yield the enantiomerically pure trans- N-tosylamino-cyclohexanecarboxylic acid.

Synthesis of cis-2-Aminocyclohexanecarboxylic Acid Analogs

The synthesis of the cis isomer often relies on different strategies, such as the enantioselective hydrolysis of symmetrical diesters using enzymes like pig liver esterase.[5] A related and well-documented approach for a close analog, cis-2-amino-cyclohex-3-enecarboxylic acid, involves a Diels-Alder reaction followed by resolution, which can be adapted for the saturated system.[6]

Conceptual Experimental Workflow: Synthesis of cis-2-Aminocyclohexanecarboxylic Acid

Caption: Conceptual workflow for the synthesis of enantiopure cis-2-aminocyclohexanecarboxylic acid.

Conformational Analysis: Dictating Molecular Shape

The cyclohexane ring in both cis and trans isomers of this compound predominantly adopts a chair conformation to minimize steric strain. The relative orientation of the amino and carboxyl substituents is dictated by their cis or trans relationship, which in turn governs the equilibrium between different chair conformers.

Conformational Equilibrium

-

trans-Isomer: The most stable conformation of the trans isomer has both the amino and carboxylic acid groups in equatorial positions (diequatorial). This arrangement minimizes 1,3-diaxial interactions. A ring flip would place both bulky substituents in the higher-energy axial positions (diaxial), a conformation that is significantly disfavored.

-

cis-Isomer: The cis isomer exists as an equilibrium of two chair conformers of comparable energy, where one substituent is axial and the other is equatorial (axial-equatorial and equatorial-axial).

Caption: Conformational equilibria of trans and cis-2-aminocyclohexanecarboxylic acid.

Quantitative Conformational Data (Predicted)

Table 1: Predicted Dihedral Angles and Coupling Constants for trans-2-Aminocyclohexanecarboxylic Acid (Diequatorial Conformer)

| Protons | Predicted Dihedral Angle (°) | Predicted 3J Coupling Constant (Hz) |

| H1(ax)-H2(ax) | ~180 | 10 - 13 |

| H1(ax)-H2(eq) | ~60 | 2 - 5 |

| H1(eq)-H2(ax) | ~60 | 2 - 5 |

| H1(eq)-H2(eq) | ~60 | 2 - 5 |

Table 2: Predicted Conformational Energy Differences

| Isomer | Conformer 1 | Conformer 2 | Predicted ΔG (kcal/mol) |

| trans | Diequatorial | Diaxial | > 5 |

| cis | Axial-Equatorial | Equatorial-Axial | ~ 0 |

Note: These values are estimations based on computational models of similar structures and the Karplus relationship. Actual experimental values may vary.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and conformational analysis of the isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the conformation of these molecules in solution. The vicinal (3J) proton-proton coupling constants are particularly informative, as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the amino acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts and coupling patterns. For the trans-diequatorial isomer, the proton at C2, being axial, is expected to show a large axial-axial coupling (10-13 Hz) to the axial proton at C1. In contrast, the cis isomer will show a time-averaged spectrum of the two rapidly interconverting chair forms, resulting in smaller, averaged coupling constants.

-

2D NMR (COSY, NOESY): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivity and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space, further confirming the stereochemistry and conformational preferences.

Infrared (IR) and Circular Dichroism (CD) Spectroscopy

IR and CD spectroscopy provide complementary information about the structure and chirality of the molecules.

Experimental Protocol: IR and CD Spectroscopy

-

IR Spectroscopy: Acquire an IR spectrum of the solid sample (e.g., using a KBr pellet) or as a solution. Characteristic absorptions for the amino group (N-H stretching and bending), carboxylic acid (O-H and C=O stretching), and the cyclohexane framework will be observed.

-

CD Spectroscopy: For enantiomerically pure samples, CD spectroscopy in the far-UV region (190-250 nm) can be used to characterize the chiral nature of the molecule and is particularly useful for studying the secondary structures of peptides and oligomers containing these constrained amino acids.[7]

Applications in Drug Development

The well-defined geometries of cis- and trans-2-aminocyclohexanecarboxylic acid make them valuable scaffolds in drug design, particularly in the development of peptidomimetics and ligands for specific receptors.

Peptidomimetics and Foldamers

Incorporating these constrained amino acids into peptide sequences can induce stable secondary structures, such as helices and turns. For instance, oligomers of trans-2-aminocyclohexanecarboxylic acid have been shown to form stable 14-helical structures.[7] This ability to control the peptide backbone conformation is crucial for mimicking the bioactive conformation of natural peptides and for designing novel protein-protein interaction inhibitors.[3]

Caption: Use of constrained amino acids in peptidomimetic design.

Scaffolds for Selective Receptor Ligands

The rigid framework of this compound can be used to design small molecule ligands with high selectivity for their targets. For example, the constrained geometry of related aminocycloalkane dicarboxylates has been exploited to develop potent and selective ligands for metabotropic glutamate (mGlu) receptors.[3] The specific spatial arrangement of the amino and carboxyl groups, dictated by the cis or trans stereochemistry, allows for fine-tuning of the interaction with the receptor binding pocket, leading to subtype-selective agonists or antagonists.

Conclusion

The cis and trans isomers of this compound are powerful tools in the arsenal of medicinal chemists. Their constrained geometry provides a rational basis for the design of molecules with enhanced biological activity and improved pharmacokinetic properties. A thorough understanding of their synthesis, conformational preferences, and spectroscopic signatures is paramount for their effective utilization in the development of next-generation therapeutics. This guide provides a foundational overview to aid researchers in harnessing the potential of these versatile building blocks.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00309G [pubs.rsc.org]

- 4. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Betidamino acids: versatile and constrained scaffolds for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. bif.wisc.edu [bif.wisc.edu]

The Genesis of a Versatile Building Block: A Technical History of 2-Aminocyclohexanecarboxylic Acid

For researchers, scientists, and drug development professionals, an in-depth understanding of the origins and synthetic evolution of key molecular scaffolds is paramount. This technical guide delves into the discovery and history of 2-aminocyclohexanecarboxylic acid, a pivotal cyclic β-amino acid that has become a cornerstone in medicinal chemistry and materials science.

First synthesized in the early 20th century, this compound has traversed a remarkable journey from a compound of academic curiosity to a critical component in the development of novel therapeutics and functional materials. Its rigid, yet tunable, cyclohexane framework offers a unique conformational constraint that has proven invaluable in the design of peptidomimetics, enzyme inhibitors, and other biologically active molecules. This guide will illuminate the key historical syntheses, the evolution of stereoselective methods, and the fundamental applications that have cemented its importance in modern chemistry.

Early Explorations: The Dawn of Alicyclic Amino Acids

The late 19th and early 20th centuries witnessed a burgeoning interest in the chemistry of alicyclic compounds. While the initial focus was on understanding the structure and reactivity of carbocyclic rings, pioneering chemists soon turned their attention to functionalized derivatives, including amino acids.

The first documented synthesis of a this compound derivative is attributed to the German chemist Alfred Einhorn and his collaborators in 1905 . Their work, published in the esteemed journal Justus Liebigs Annalen der Chemie, described the reduction of the oxime of 2-ketocyclohexanecarboxylic acid (then known as cyclohexanone-2-carboxylic acid). This foundational synthesis, while not yielding the free amino acid directly, laid the groundwork for future investigations into this class of compounds.

The initial syntheses were often arduous, non-stereoselective, and resulted in mixtures of cis and trans isomers, which posed significant challenges for purification and characterization. The separation of these diastereomers was a critical hurdle that early researchers painstakingly addressed through fractional crystallization of the free amino acids or their derivatives.

Key Historical Synthetic Approaches

Several classical methods have been historically employed for the synthesis of this compound and its analogs. These early strategies, while often superseded by more efficient modern techniques, are fundamental to understanding the compound's chemical lineage.

The Curtius Rearrangement

One of the earliest methods for accessing the amino functionality on the cyclohexane ring was the Curtius rearrangement. This reaction involves the thermal or photochemical decomposition of an acyl azide, derived from the corresponding carboxylic acid, to an isocyanate, which is then hydrolyzed to the amine.

Experimental Protocol: Synthesis of this compound via Curtius Rearrangement (Conceptual)

-

Esterification: Cyclohexane-1,2-dicarboxylic acid is first converted to its mono-ester by reaction with an alcohol (e.g., ethanol) in the presence of an acid catalyst.

-

Amidation: The remaining free carboxylic acid is then converted to the corresponding amide by treatment with thionyl chloride followed by ammonia.

-

Hofmann or Curtius Rearrangement: The amide is subjected to the Hofmann rearrangement (using bromine and sodium hydroxide) or the corresponding carboxylic acid is converted to an acyl azide and subjected to the Curtius rearrangement to yield the protected amino ester.

-

Hydrolysis: Finally, acidic or basic hydrolysis of the ester and any protecting groups yields the desired this compound.

The Hofmann Rearrangement

Similar to the Curtius rearrangement, the Hofmann rearrangement of an amide derived from a cyclohexane-1,2-dicarboxylic acid derivative provided another early route to this compound.

Catalytic Hydrogenation of Anthranilic Acid

A significant advancement in the synthesis of this compound was the catalytic hydrogenation of anthranilic acid (2-aminobenzoic acid). This method, which emerged with the development of effective hydrogenation catalysts, offered a more direct route to the saturated cyclic amino acid.

Experimental Protocol: Catalytic Hydrogenation of Anthranilic Acid

-

Catalyst Preparation: A suitable catalyst, such as platinum oxide (Adams' catalyst) or rhodium on alumina, is suspended in a solvent, typically glacial acetic acid or ethanol.

-

Hydrogenation: Anthranilic acid is dissolved in the solvent and added to the catalyst suspension. The mixture is then subjected to hydrogen gas under pressure (typically 3-4 atmospheres) and often at elevated temperatures.

-

Workup: After the reaction is complete, the catalyst is removed by filtration. The solvent is then evaporated, and the resulting crude product is purified by recrystallization. This process typically yields a mixture of cis and trans isomers.

The Advent of Stereoselectivity: A Paradigm Shift

A major turning point in the chemistry of this compound was the development of stereoselective synthetic methods. The ability to control the relative (cis/trans) and absolute (R/S) stereochemistry of the amino and carboxylic acid groups was crucial for its application in drug discovery, where specific stereoisomers often exhibit vastly different biological activities.

Diastereoselective Syntheses

Early diastereoselective methods often relied on the inherent thermodynamic or kinetic preferences of certain reactions. For instance, the catalytic hydrogenation of substituted cyclohexene precursors could be influenced by the directing effects of existing functional groups, leading to a preference for one diastereomer over the other.

Enantioselective Syntheses

The development of enantioselective methods marked a significant leap forward. These strategies can be broadly categorized as:

-

Chiral Resolution: This classical approach involves the separation of a racemic mixture of this compound enantiomers by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or acid. Subsequent fractional crystallization allows for the isolation of the individual diastereomeric salts, from which the pure enantiomers can be liberated.

-

Asymmetric Synthesis: More modern and efficient approaches involve the use of chiral catalysts or auxiliaries to directly synthesize the desired enantiomer.

-

Chiral Catalysts: Asymmetric hydrogenation of prochiral enamides or enoates using chiral transition metal catalysts (e.g., those based on rhodium or ruthenium with chiral phosphine ligands) has become a powerful tool for producing enantiomerically enriched this compound derivatives.

-

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a subsequent reaction, such as a Diels-Alder reaction or a Michael addition, to form a chiral intermediate that can then be converted to the desired amino acid.

-

Quantitative Data Summary

The following table summarizes typical yields and diastereomeric/enantiomeric excesses for various synthetic approaches to this compound. It is important to note that these values are representative and can vary significantly based on specific reaction conditions and substrates.

| Synthetic Method | Typical Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (%) |

| Historical Methods | |||

| Curtius/Hofmann Rearrangement | 30-50 | Mixture | Racemic |

| Catalytic Hydrogenation of Anthranilic Acid | 60-80 | Mixture (often favoring cis) | Racemic |

| Stereoselective Methods | |||

| Diastereoselective Reduction | 70-90 | >90:10 | Racemic |

| Chiral Resolution | 20-40 (per enantiomer) | N/A | >98 |

| Asymmetric Hydrogenation | 80-95 | >95:5 | >95 |

| Chiral Auxiliary-Mediated Synthesis | 60-85 | >90:10 | >95 |

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the key synthetic strategies, the following diagrams are provided in the DOT language for Graphviz.

Caption: Key historical synthetic routes to this compound (2-ACHA).

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of 2-Aminocyclohexanecarboxylic Acid-Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy in modern drug discovery and development. These unique building blocks can introduce conformational constraints, enhance metabolic stability, and improve the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. 2-Aminocyclohexanecarboxylic acid (Ac6c), a cyclic β-amino acid, is a particularly interesting building block. Its rigid cyclohexane ring restricts the conformational freedom of the peptide backbone, making it a valuable tool for designing peptides with specific secondary structures, such as turns and helices. Peptides containing this residue have been explored for their potential as mimetics of L-proline and for their diverse biological activities.[1]

These application notes provide detailed protocols for the solid-phase peptide synthesis (SPPS) of peptides containing this compound, focusing on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.

Data Presentation

The inclusion of the sterically hindered this compound can present challenges in SPPS, potentially leading to lower coupling efficiencies and overall yields compared to standard proteinogenic amino acids. The following tables summarize typical yields for the synthesis of cyclic peptides containing this residue and recommended coupling conditions.

| Parameter | Value | Reference |

| Resin | 2-Chlorotrityl chloride resin | [2] |

| Fmoc-Amino Acid Excess | 1.5 equivalents | [2] |

| Coupling Reagent | TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) | [2] |

| Base | DIPEA (N,N-Diisopropylethylamine) | [2] |

| Solvent | DMF (N,N-Dimethylformamide) | [2] |

| Final Peptide Yield (Cyclic Hexapeptide) | 7.2 - 10.7% | [2] |

Table 1: Summary of Reagents and Yield for a Representative Cyclic Hexapeptide Synthesis.

| Coupling Reagent | Equivalents (AA:Reagent:Base) | Recommended for | Key Advantages |

| HBTU/HOBt | 1:1:2 | Standard Couplings | Well-established, reliable. |

| HATU | 1:1:2 | Difficult/Hindered Couplings | High coupling efficiency, reduced racemization. |

| PyBOP | 1:1:2 | Difficult/Hindered Couplings & Cyclization | Effective for sterically hindered residues. |

| COMU | 1:1:2 | Difficult/Hindered Couplings | High efficiency, safer alternative to benzotriazole-based reagents. |

Table 2: Recommended Coupling Reagents for Incorporating this compound.

Experimental Protocols

The following protocols are based on the Fmoc/tBu strategy for manual solid-phase peptide synthesis.

Protocol 1: Resin Loading of the First Amino Acid

This protocol describes the loading of the first Fmoc-protected amino acid onto 2-chlorotrityl chloride resin.

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-protected amino acid

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol

-

N,N-Dimethylformamide (DMF)

-

Shaking vessel

Procedure:

-

Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a shaking vessel.

-

Drain the DCM.

-

Dissolve the Fmoc-protected amino acid (1.5 equivalents relative to the resin loading capacity) in a minimal amount of DCM.

-

Add DIPEA (3.0 equivalents) to the amino acid solution.

-

Add the amino acid solution to the resin and shake for 1-2 hours.

-

To cap any unreacted sites on the resin, add a solution of DCM/methanol/DIPEA (80:15:5 v/v/v) and shake for 30 minutes.

-

Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).

-

Dry the resin under vacuum.

Protocol 2: Iterative Peptide Chain Elongation (Deprotection and Coupling)

This protocol details the cycle of Fmoc deprotection and subsequent amino acid coupling.

Materials:

-

Fmoc-protected peptide-resin

-

20% Piperidine in DMF

-

Fmoc-2-aminocyclohexanecarboxylic acid (or other Fmoc-amino acid)

-

Coupling reagent (e.g., HBTU, HATU, or PyBOP)

-

HOBt (1-Hydroxybenzotriazole) or Oxyma Pure

-

DIPEA

-

DMF

-

DCM

-

Shaking vessel

Procedure:

-

Fmoc Deprotection:

-

Swell the peptide-resin in DMF for 30 minutes.

-

Drain the DMF and add 20% piperidine in DMF.

-

Shake for 5 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF and shake for an additional 15 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Coupling of this compound (Difficult Coupling):

-

In a separate vial, dissolve Fmoc-2-aminocyclohexanecarboxylic acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Shake the reaction vessel for 2-4 hours. A longer coupling time or a double coupling (repeating the coupling step) may be necessary to ensure complete reaction due to the steric hindrance of the cyclic amino acid.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.

-

Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

-

Protocol 3: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5)

-

Cold diethyl ether

-

Centrifuge tubes

Procedure:

-

Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin in a reaction vessel (approximately 10 mL per gram of resin).

-

Shake the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether twice.

-

Dry the crude peptide under vacuum.

Protocol 4: Peptide Purification

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Crude peptide

-

RP-HPLC system with a C18 column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B).

-

Purify the peptide using an appropriate gradient of Solvent A and B on the RP-HPLC system.

-

Monitor the elution of the peptide by UV absorbance at 220 nm and 280 nm.

-

Collect the fractions containing the desired peptide.

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final peptide product.

Mandatory Visualizations

Experimental Workflow for SPPS of a this compound-Containing Peptide

Caption: Workflow for the solid-phase synthesis of a peptide containing this compound.

Logical Relationship in Fmoc/tBu SPPS Strategy

References

Application Notes and Protocols for the Incorporation of Fmoc-Protected 2-Aminocyclohexanecarboxylic Acid into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for the development of novel therapeutics with enhanced properties. 2-Aminocyclohexanecarboxylic acid (ACHC), a cyclic β-amino acid, offers a unique structural scaffold that can induce stable secondary structures, such as helices and turns, in peptides.[1][2] This conformational constraint can lead to increased metabolic stability, enhanced receptor affinity, and improved pharmacokinetic profiles. These application notes provide a comprehensive guide to the incorporation of Fmoc-protected this compound (Fmoc-ACHC) into peptides using solid-phase peptide synthesis (SPPS).

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is the most commonly used Nα-protecting group in modern solid-phase peptide synthesis due to its base lability, which allows for mild deprotection conditions, and its strong UV absorbance, which facilitates reaction monitoring.[3][4][5] This document outlines detailed protocols for the coupling of both cis- and trans-isomers of Fmoc-ACHC, discusses the challenges associated with sterically hindered amino acids, and provides strategies for optimizing coupling efficiency.

Challenges and Considerations

The incorporation of Fmoc-ACHC presents challenges primarily due to its steric bulk. The rigid cyclohexane ring can hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, potentially leading to incomplete coupling and the formation of deletion sequences.[6] Key considerations for successful incorporation include the choice of coupling reagents, reaction times, and the potential for side reactions.

Key Challenges:

-

Steric Hindrance: The bulky nature of the cyclohexyl moiety can slow down coupling kinetics.

-

Aggregation: Peptides containing hydrophobic residues like ACHC may be prone to aggregation on the solid support, further impeding reactions.[6]

-

Racemization: While less common with urethane-protected amino acids like Fmoc derivatives, prolonged activation times or the use of strong bases can increase the risk of epimerization.[7]

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis strategies.[8][9][10]

Resin Selection and Loading